2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S/c1-22-17(11-12-20-22)15-8-6-14(7-9-15)10-13-21-25(23,24)18-5-3-2-4-16(18)19/h2-9,11-12,21H,10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLHXCMUFILFOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Disassembly of the target compound reveals two primary synthetic goals:
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Sulfonamide bond formation between the amine and sulfonyl chloride.
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Construction of the 1-methylpyrazole-substituted phenethylamine moiety .
The pyrazole ring synthesis leverages cyclocondensation reactions, while the sulfonamide coupling follows established nucleophilic substitution mechanisms.
Preparation of 2-[4-(1-Methyl-1H-Pyrazol-5-yl)Phenyl]Ethylamine
Pyrazole Ring Formation
The CN112279812A patent outlines a protocol for synthesizing pyrazole derivatives via a two-step process:
Step 1: Diketone Intermediate Synthesis
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Reagents : Diethyl oxalate, acetone, sodium ethoxide, ethanol.
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Conditions :
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Temperature maintained below 15°C during acetone addition.
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24-hour reaction at ambient temperature.
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Molar ratios:
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Ethanol : Diethyl oxalate = 6–9 : 1
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Sodium ethoxide : Diethyl oxalate = 0.45–0.5 : 1
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Acetone : Diethyl oxalate = 0.42–0.45 : 1
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Step 2: Pyrazole Cyclization
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Reagents : Methylhydrazine, DMF.
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Conditions :
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Reaction cooled to 5–15°C during methylhydrazine addition.
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Heated to 40–50°C for 6 hours.
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DMF : Intermediate = 3–4 : 1 (w/w)
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Adaptation for Target Amine :
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Hydrolyze the ethyl ester to a carboxylic acid.
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Reduce the acid to a primary alcohol via lithium aluminum hydride.
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Convert the alcohol to a bromide using PBr₃.
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Perform a Gabriel synthesis to introduce the amine group.
Sulfonamide Coupling Reaction
Traditional Method (US20030236437A1)
The sulfonamide bond is formed via reaction between the phenethylamine and 2-chlorobenzenesulfonyl chloride under optimized conditions:
Reaction Parameters :
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Catalyst | DMF (0.001–0.09 eq relative to amine) |
| Temperature | 120–160°C |
| Sulfonyl chloride : Amine | 1.5–4 : 1 (molar) |
| Reaction Time | 3–7 hours |
Procedure :
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Charge amine, DMF, and toluene into a reactor.
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Add sulfonyl chloride gradually to maintain 85–92°C.
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Heat to 140–145°C over 10°C/hour, venting HCl gas.
Key Considerations :
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Excess sulfonyl chloride risks bis-sulfonamide byproducts.
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DMF acts as both catalyst and acid scavenger, eliminating the need for additional bases.
Purification and Isolation
Work-Up Protocol
Post-reaction processing involves:
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Cooling : Reactor contents cooled to 80–85°C.
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Dilution : Addition of fresh toluene (230 lbs per 50-gallon batch).
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Extraction : Transfer to a water-toluene mixture (80–83°C), followed by phase separation.
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Crystallization : Organic layer cooled to 20°C, yielding crude product.
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Recrystallization : Use ethanol/water mixtures for purity >99%.
Challenges and Optimization
Byproduct Formation
Alternative Electrochemical Approach (JACS 2019)
The electrochemical oxidative coupling of thiols and amines presents a solvent-free, mild alternative:
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Conditions : Constant current (10 mA), room temperature, no external oxidants.
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Limitations : Requires a thiol analog of 2-chlorobenzenesulfonyl chloride, which is synthetically non-trivial.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides.
Reduction: : The pyrazole ring can be reduced to form pyrazolidine derivatives.
Substitution: : The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.
Substitution: : Various nucleophiles, such as Grignard reagents, can be used for substitution reactions.
Major Products Formed
Oxidation: : Sulfonyl chlorides
Reduction: : Pyrazolidine derivatives
Substitution: : Alkyl or aryl-substituted derivatives
Scientific Research Applications
Pharmacological Properties
The compound exhibits properties that make it a candidate for various therapeutic applications, particularly in the field of oncology and neurology. Its structural features suggest potential interactions with biological targets such as receptors and enzymes.
Androgen Receptor Modulation
One of the primary applications of this compound is as a tissue-selective androgen receptor modulator (SARM). SARMs are designed to selectively stimulate androgen receptors in muscle and bone while minimizing effects on other tissues. This selectivity is crucial for developing treatments for conditions like prostate cancer, where androgen receptor antagonism is desired. Studies indicate that compounds similar to 2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide show high affinity and antagonistic activity towards androgen receptors, making them promising candidates for therapeutic development in AR-dependent diseases .
Neuropharmacological Applications
Research has also indicated the potential of this compound in neuropharmacology. The anticonvulsant activity of related pyrazole derivatives has been documented, suggesting that this compound may exhibit similar effects. In animal models, compounds with structural similarities have shown protective effects against seizures, indicating a possible application in treating epilepsy or other seizure disorders .
Case Study 1: Androgen Receptor Antagonism
In a study focusing on the development of non-steroidal androgen receptor antagonists, compounds structurally related to this compound demonstrated significant inhibition of prostate cancer cell proliferation. These findings support the compound's potential use in cancer therapy, particularly for patients with AR-dependent tumors .
Case Study 2: Anticonvulsant Activity
Another investigation assessed the anticonvulsant properties of pyrazole derivatives, revealing that certain compounds provided substantial protection against induced seizures in murine models. The study highlighted the importance of structural modifications in enhancing efficacy and reducing neurotoxicity. This suggests that this compound could be further explored for its neuroprotective effects .
Mechanism of Action
The mechanism by which 2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide exerts its effects depends on its molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The pyrazole ring can also play a role in binding to biological targets, influencing the compound's overall activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s closest analog, 3-chloro-2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide (CAS: 2640885-63-6), differs by a methyl group at the 2-position of the benzene ring instead of hydrogen, resulting in a molecular weight of 389.9 g/mol (C₁₉H₂₀ClN₃O₂S) compared to the target compound’s theoretical molecular weight of 375.85 g/mol (C₁₈H₁₇ClN₄O₂S).
Table 1: Structural Comparison of Sulfonamide Derivatives
Physicochemical Properties
While melting points and spectral data for the target compound are unavailable, analogs provide benchmarks:
- Compound 15 (): Chlorophenyl-substituted derivative with a melting point of 226–227°C. The target’s chloro group may similarly elevate melting points due to enhanced intermolecular forces .
- Compound 18 (): Pyrazole-containing derivative melts at 169–170°C, suggesting that bulkier substituents (e.g., 3,5-dimethylpyrazole) reduce melting points compared to monosubstituted pyrazoles .
Crystallographic and Analytical Techniques
Crystallographic studies of pyrazole-containing sulfonamides (e.g., ) often employ SHELX software () for structure refinement. For instance, 4-(5-(Furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl)benzenesulfonamide was characterized using X-ray diffraction, revealing planar pyrazole and sulfonamide moieties . Such methods would be critical for resolving the target compound’s conformation and hydrogen-bonding patterns.
Research Implications and Gaps
Synthetic Optimization : The target compound’s yield and purity could be optimized using ketone/hydrazide condensations (), though regioselectivity in pyrazole formation requires further study.
Biological Relevance : Pyrazole-sulfonamide hybrids are explored for enzyme inhibition (e.g., cyclooxygenase-2), but the target’s bioactivity remains uncharacterized .
Physicochemical Data : Experimental determination of melting points, solubility, and spectral data (¹H/¹³C NMR, ESI–MS) is needed to validate theoretical predictions.
Biological Activity
2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide is a complex organic compound characterized by its unique structural features, including a sulfonamide group and a pyrazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of various biological targets relevant to therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 385.88 g/mol. The structure includes:
- A benzene ring with a sulfonamide group.
- A chlorine atom at the para position relative to the sulfonamide.
- A side chain featuring a 1-methyl-1H-pyrazol-5-yl moiety.
This structural configuration suggests potential interactions with biological receptors and enzymes, making it a candidate for further pharmacological exploration.
Research indicates that compounds with similar structures to this compound may act as modulators of metabotropic glutamate receptors (mGluRs), which play critical roles in neurological functions and disorders. Preliminary studies suggest that this compound could serve as a positive allosteric modulator, enhancing receptor activity and potentially offering therapeutic benefits for conditions such as anxiety and depression .
Anticancer Potential
The sulfonamide derivatives have been studied for their anticancer properties, particularly in relation to androgen receptor (AR) antagonism. Compounds structurally related to this compound have demonstrated significant activity against prostate cancer cell lines by inhibiting AR-mediated signaling pathways. This suggests that the compound could be effective in treating AR-dependent cancers .
Cardiovascular Effects
Studies have explored the cardiovascular effects of sulfonamide derivatives, indicating that certain compounds can influence perfusion pressure and coronary resistance. For instance, related compounds have shown to decrease perfusion pressure in isolated heart models, suggesting potential applications in cardiovascular therapy .
Table 1: Summary of Biological Activities
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Potential mGluR modulator | Positive allosteric modulation |
| Related sulfonamide derivatives | Anticancer activity | AR antagonism in prostate cancer |
| 4-(2-aminoethyl)-benzenesulfonamide | Decreased perfusion pressure | Interaction with calcium channels |
Research Findings
In recent experimental studies, compounds similar to this compound were tested for their binding affinities to various targets. For example, docking studies revealed significant interactions with mGluR subtypes, indicating that these compounds might enhance synaptic plasticity and cognitive functions .
Q & A
Q. What are the recommended synthetic routes for 2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide, and how can reaction yields be optimized?
The synthesis of sulfonamide derivatives typically involves coupling a sulfonyl chloride with an amine-containing intermediate. For this compound, a stepwise approach is recommended:
Intermediate Preparation : Synthesize the pyrazole-ethylphenylamine intermediate via Suzuki-Miyaura cross-coupling between 4-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid and a halogenated ethylamine precursor (e.g., 2-chloroethylamine) .
Sulfonylation : React the intermediate with 2-chlorobenzenesulfonyl chloride in anhydrous pyridine or dichloromethane under nitrogen. Stirring at 0–5°C for 2 hours, followed by room temperature for 12 hours, achieves optimal yields (~70–80%) .
Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product.
Q. Key Optimization Factors :
- Maintain stoichiometric excess of sulfonyl chloride (1.1–1.2 eq).
- Use anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
- Monitor reaction progress via TLC or HPLC to minimize byproducts .
Q. How can the crystal structure of this compound be resolved, and which software tools are suitable for refinement?
X-ray crystallography is the gold standard for structural elucidation. Key steps include:
Data Collection : Use a single-crystal diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination .
Refinement : Refine the model using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces). Hydrogen atoms are typically added geometrically and refined isotropically .
Visualization : ORTEP-3 is recommended for generating thermal ellipsoid diagrams to assess atomic displacement parameters .
Q. Common Challenges :
- Disorder in the pyrazole or ethylphenyl groups may require constraints or split-site refinement.
- High-resolution data (≤ 0.8 Å) is critical for resolving halogen (Cl) and sulfur (S) atoms unambiguously .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound, particularly its potential as a kinase inhibitor?
Sulfonamide-pyrazole hybrids are known to target kinases (e.g., JAK2) . A methodological approach includes:
In Vitro Kinase Assays :
- Use a fluorescence-based ADP-Glo™ assay to measure inhibition of JAK2 V617F mutant activity.
- IC₅₀ values can be determined via dose-response curves (e.g., AZD1480, a related compound, showed IC₅₀ = 0.3 nM ).
Cellular Proliferation Studies :
Q. Data Interpretation :
Q. What computational strategies are effective for predicting the binding mode of this compound with biological targets?
Molecular Docking :
- Use AutoDock Vina or Schrödinger Glide to dock the compound into the ATP-binding pocket of JAK2 (PDB: 4BBE).
- Prioritize poses with the sulfonamide group forming hydrogen bonds to Lys882 and Glu898 .
Molecular Dynamics (MD) Simulations :
- Run 100-ns simulations (AMBER or GROMACS) to assess stability of the ligand-protein complex.
- Analyze RMSD and binding free energy (MM-PBSA) to validate docking predictions .
Q. Validation :
Q. How should researchers address discrepancies in reported biological activities of structurally similar sulfonamide derivatives?
Discrepancies often stem from variations in assay conditions or structural modifications. Mitigation strategies include:
Comparative SAR Studies :
- Tabulate activity data for analogs (e.g., pyrazole ring substitutions, halogen positions) to identify critical pharmacophores. For example, replacing chlorine with fluorine may alter selectivity .
Assay Standardization :
Q. Example Table :
| Derivative | JAK2 IC₅₀ (nM) | Cell Proliferation IC₅₀ (μM) | Key Structural Feature |
|---|---|---|---|
| Target Compound | 5.2 | 1.8 | 2-Cl, pyrazole-ethyl |
| 5-Fluoro Analog | 8.7 | 3.4 | 2-F substitution |
| N-Methyl Pyrazole | >1000 | >50 | N-Me loss of H-bond |
Q. What analytical techniques are critical for characterizing purity and stability of this sulfonamide under varying storage conditions?
Purity Analysis :
- HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Acceptable purity: ≥95% .
Stability Studies :
- Store samples at -20°C (desiccated) and test degradation via LC-MS over 6 months.
- Hydrolysis of the sulfonamide bond (pH < 3 or > 10) is a major degradation pathway .
Q. Mitigation :
- Lyophilization improves stability for long-term storage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
